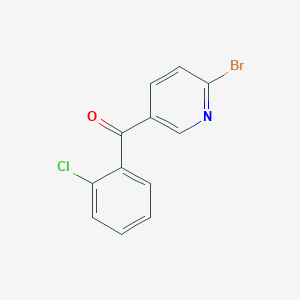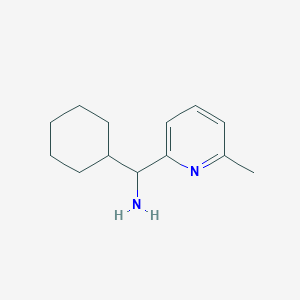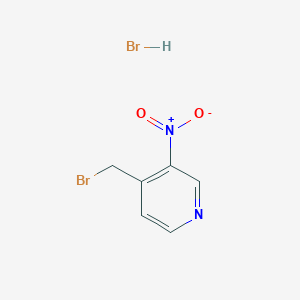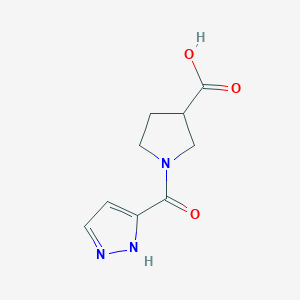
(R)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a dihydropyran ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropyl ketones and dihydropyran derivatives, followed by catalytic hydrogenation and subsequent carboxylation reactions. The reaction conditions often require specific catalysts, such as palladium or platinum, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the dihydropyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarboxylic acid: Shares the cyclopropyl group but lacks the dihydropyran ring.
Dihydropyran-2-carboxylic acid: Contains the dihydropyran ring but lacks the cyclopropyl group.
Cyclopropylpyran derivatives: Various derivatives with modifications on the cyclopropyl or pyran rings.
Uniqueness
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a dihydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m1/s1 |
InChI Key |
DLIRMZZSLZMVDL-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@](OC=C1)(C2CC2)C(=O)O |
Canonical SMILES |
C1CC(OC=C1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)

![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)

![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)




![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)

![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)

